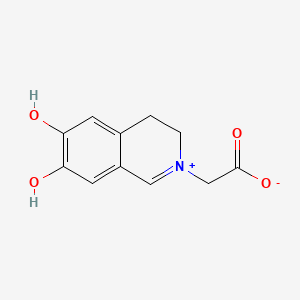

1-(4-Methoxyphenyl)ethanol

Overview

Description

Synthesis Analysis

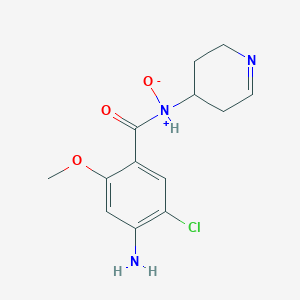

The synthesis of enantiopure (S)-1-(4-methoxyphenyl)ethanol can be achieved using Lactobacillus senmaizuke as a biocatalyst from 4-methoxyacetophenone, obtaining over 99% conversion and enantiomeric excess with optimized conditions involving specific pH, temperature, incubation period, and agitation speed (Kavi et al., 2021). Moreover, ionic liquid-containing co-solvent systems have shown to improve the efficiency of biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, indicating the importance of solvent systems in synthesis processes (Lou Wenyong, 2011).

Molecular Structure Analysis

The molecular structure of 1-(4-methoxyphenyl)ethanol derivatives has been elucidated through techniques like NMR spectroscopy and X-ray diffraction. For instance, the structure of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide was confirmed, showcasing the utility of these techniques in understanding the molecular intricacies of derivatives (Kariuki et al., 2022).

Chemical Reactions and Properties

The chemical reactions involving this compound demonstrate its versatility. Enzymic hydroxylation, carbonylation reactions, and its involvement in forming complex structures through reactions like Wagner-Meerwein rearrangement and Ritter reaction are notable. These reactions highlight its utility in producing various chemically significant molecules (McIntire et al., 1984; Xie et al., 1998; Perevoshchikova et al., 2014).

Physical Properties Analysis

The physical properties, including solvatochromism and the effects of solvent polarity and hydrogen-bond donor capability, have been studied in the context of 4-methoxy-N-methyl-1,8-naphthalimide, a related compound. These studies provide insights into how solvent interactions can influence the photophysical properties of molecules like this compound (Demets et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity in biotransformation-mediated synthesis and catalytic oxidation, have been explored for the efficient production of enantiopure forms. These studies highlight its significance in synthesizing medically relevant molecules and the impact of reaction conditions on its selectivity and yield (Wei et al., 2016; Martínez et al., 2010).

Scientific Research Applications

Biocatalytic Production : 1-(4-Methoxyphenyl)ethanol, particularly its enantiomerically pure (S)-form, is significant for producing various drug intermediates. It can be synthesized using biocatalysts like Lactobacillus senmaizuke, with applications in synthesizing antihistamines such as diphenhydramine hydrochloride and loratadine cycloalkyl [b] indoles for treating allergic responses (Kavi et al., 2021).

Asymmetric Biosynthesis : The asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol has been studied using various reaction systems, highlighting its potential in creating specific enantiomers for pharmaceutical applications (Lou Wenyong, 2011).

Oxidation to Ester : Research has shown that secondary alcohols like this compound can be directly oxidized to corresponding esters using performic acid, offering insights into lignin degradation technology (Li et al., 2013).

Chemical Reactions and Synthesis : Studies have been conducted on the etherification of derivatives of this compound and their reactions, which is crucial in understanding chemical processes and synthesis of complex molecules (Venter & Greeff, 1980).

Kinetic Resolution : Kinetic resolution strategies have been developed for the preparation of the (R)-enantiomer of this compound, demonstrating its application in achieving high enantiomeric excess and yields in lipase-mediated reactions (Brown et al., 1993).

Safety and Hazards

Mechanism of Action

Target of Action

1-(4-Methoxyphenyl)ethanol, also known as (S)-MOPE , is primarily targeted by a novel carbonyl reductase (AcCR) found in Acetobacter sp. CCTCC M209061 . This enzyme catalyzes the asymmetric reduction of ketones to enantiopure alcohols with anti-Prelog stereoselectivity .

Mode of Action

The interaction of this compound with its target, AcCR, results in the asymmetric oxidation of the compound . This process involves the conversion of the racemic MOPE into its enantiopure form, (S)-MOPE . The reaction is facilitated by the addition of deep eutectic solvents (DESs) in a two-phase system .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the asymmetric oxidation pathway . This pathway is crucial for the synthesis of cycloalkyl [b] indoles, which have a treatment function for general allergic response . The biocatalytic resolution of racemic MOPE through this pathway has remained largely unexplored .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its lipophilicity .

Result of Action

The result of the action of this compound is the production of enantiopure (S)-MOPE . This compound can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles . The reaction efficiency is enhanced by adding [ChCl] [Gly] to the reaction system .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of deep eutectic solvents (DESs) and the type of two-phase system used . For instance, the addition of the DES [ChCl] [Gly] to the aqueous phase markedly improves the reaction efficiency of the biocatalytic oxidation .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxyphenyl)ethanol plays a significant role in biochemical reactions, particularly in the synthesis of enantiopure compounds. It interacts with various enzymes and proteins, such as Acetobacter sp. CCTCC M209061 cells, which catalyze its asymmetric oxidation . This interaction is crucial for the production of enantiopure (S)-1-(4-methoxyphenyl)ethanol, which is used as a synthon for the synthesis of bioactive compounds like cycloalkyl [b] indoles .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be an effective precursor for the synthesis of compounds that have therapeutic effects on allergic responses . The compound’s impact on cellular metabolism is evident in its role in biocatalytic processes, where it is converted into enantiopure forms by microorganisms such as Saccharomyces uvarum .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it undergoes biocatalytic reduction by enzymes like Lactobacillus senmaizuke, which facilitates its conversion into enantiopure forms . These interactions often involve enzyme inhibition or activation, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of deep eutectic solvents . Over time, the efficiency of biocatalytic processes involving this compound can be enhanced by optimizing these conditions, leading to improved conversion rates and enantioselectivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses are generally well-tolerated. The compound’s therapeutic potential is evident in its use for the synthesis of antihistamines, which are effective at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion into enantiopure forms by biocatalysts like Acetobacter sp. CCTCC M209061 cells . These pathways often involve enzymes and cofactors that facilitate the compound’s transformation into bioactive molecules. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by factors such as its solubility and the presence of binding sites on cellular membranes . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its role in biochemical reactions and therapeutic applications .

properties

IUPAC Name |

1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUULXXWNYKJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311686 | |

| Record name | 1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3319-15-1 | |

| Record name | 1-(4-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3319-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)ethanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003319151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3319-15-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-METHOXYPHENYL)ETHANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018M85FD11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-(4-Methoxyphenyl)ethanol?

A1: this compound has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: What are the main methods for synthesizing this compound?

A2: Several methods exist for synthesizing this compound:

- Asymmetric Reduction of 4-Methoxyacetophenone: This method utilizes biocatalysts, such as yeast cultures [ [], [] ] or specific reductase enzymes like LpSDR from Lacisediminihabitans profunda [ [] ]. This approach is advantageous due to its high enantioselectivity, yielding predominantly the (S)-enantiomer, a key precursor in pharmaceutical synthesis.

- Chemical Reduction: While less common, chemical reduction using catalysts like Pt and Rh modified with tetrabutyltin has been explored for the selective hydrogenation of 4-Methoxyacetophenone [ [] ].

Q3: Can you describe the challenges associated with the synthesis of enantiomerically pure this compound?

A3: Obtaining enantiomerically pure this compound can be challenging. While biocatalytic methods offer high enantioselectivity, optimizing reaction conditions such as pH, temperature, and substrate concentration is crucial to ensure high yield and purity [ [], [], [] ]. Chemical methods may require specific catalysts and reaction conditions to achieve desirable selectivity [ [] ].

Q4: What analytical techniques are typically employed to characterize this compound?

A4: Various techniques are used for characterization, including:

Q5: Why is the biocatalytic synthesis of this compound of particular interest?

A5: Biocatalytic routes are attractive due to their:

- Enantioselectivity: Enzymes and microbial cells can selectively produce a single enantiomer of this compound, crucial for pharmaceutical applications where only one enantiomer possesses the desired biological activity [ [], [] ].

Q6: How do deep eutectic solvents (DESs) enhance the biocatalytic asymmetric oxidation of this compound?

A6: Research suggests that DESs like [ChCl][Gly] can:

- Improve substrate solubility: This allows for higher substrate loading, leading to increased product yield [ [] ].

- Enhance cell membrane permeability: This potentially improves substrate and product transport, leading to higher reaction rates [ [] ].

Q7: What is the significance of using immobilized cells in the biocatalytic oxidation of this compound?

A7: Immobilized Acetobacter sp. CCTCC M209061 cells offer several advantages:

- Enhanced stability: Immobilized cells exhibit higher operational, thermal, and storage stability compared to free cells, making them more suitable for repeated use in bioreactors [ [] ].

Q8: What are the potential applications of this compound?

A8: this compound is a valuable chiral building block for synthesizing various compounds, including:

- Pharmaceuticals: (S)-1-(4-Methoxyphenyl)ethanol is a crucial intermediate in the synthesis of cycloalkyl[b]indoles, a class of compounds with potential therapeutic applications in treating allergic responses [ [], [] ].

- Polymers: It serves as an initiator in the cationic polymerization of monomers like p-methoxystyrene and cyclopentadiene, allowing for the controlled synthesis of polymers with specific properties [ [], [], [], [] ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

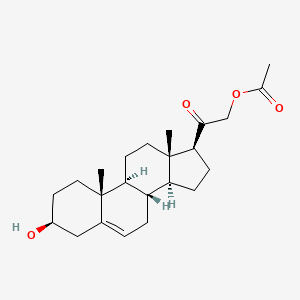

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)

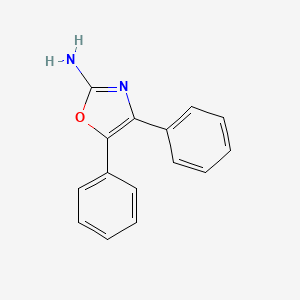

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)